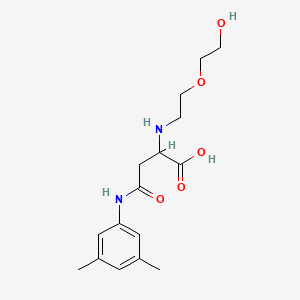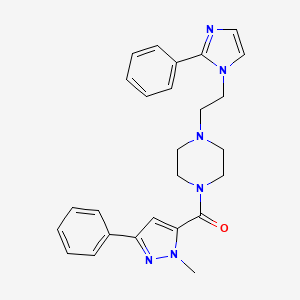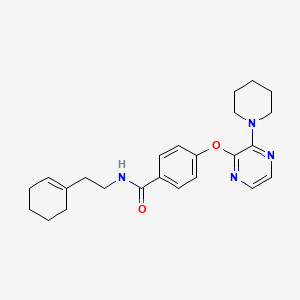
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a complex organic compound that features a benzamide core linked to a pyrazine ring through an ether linkage, with additional cyclohexene and piperidine substituents
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxybenzamide, 2-bromoethylcyclohexene, and 2-chloropyrazine.
Step 1 Formation of the Ether Linkage: The 4-hydroxybenzamide is reacted with 2-chloropyrazine in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) to form the ether linkage.
Step 2 Alkylation: The intermediate product is then subjected to alkylation with 2-bromoethylcyclohexene under basic conditions to introduce the cyclohexene moiety.
Step 3 Piperidine Introduction: Finally, the piperidine ring is introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrazine ring, such as a bromide or tosylate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the benzamide or pyrazine rings, potentially leading to the formation of amines or reduced heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where the piperidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO₄) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Epoxides or diols from the cyclohexene ring.
Reduction: Amines or reduced heterocycles from the benzamide or pyrazine rings.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Ligand Design: The compound can be used as a ligand in coordination chemistry due to its multiple binding sites.
Catalysis: It may serve as a catalyst or catalyst precursor in organic transformations.
Biology
Receptor Binding Studies: The compound’s structure suggests potential as a ligand for various biological receptors, making it useful in receptor binding studies.
Enzyme Inhibition: It could be investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological or inflammatory diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties could provide insights into its potential as a therapeutic agent.
Industry
Material Science: The compound could be explored for its potential use in the development of new materials with specific electronic or optical properties.
Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activity.
作用机制
The exact mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The benzamide and pyrazine moieties may play crucial roles in binding affinity and specificity, while the cyclohexene and piperidine groups could influence the compound’s overall pharmacokinetic properties.
相似化合物的比较
Similar Compounds
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(morpholin-4-yl)pyrazin-2-yl)oxy)benzamide: Similar structure but with a morpholine ring instead of piperidine.
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(pyrrolidin-1-yl)pyrazin-2-yl)oxy)benzamide: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is unique due to the combination of its structural elements, which may confer distinct biological activities and pharmacokinetic properties compared to its analogs. The presence of the piperidine ring, in particular, could influence its binding interactions and overall efficacy in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c29-23(26-14-13-19-7-3-1-4-8-19)20-9-11-21(12-10-20)30-24-22(25-15-16-27-24)28-17-5-2-6-18-28/h7,9-12,15-16H,1-6,8,13-14,17-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZKONZUMSPURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCC4=CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2519277.png)
![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2519278.png)
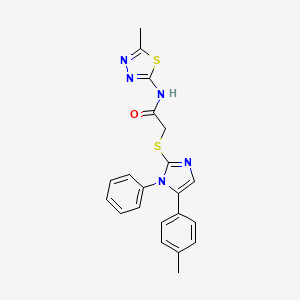

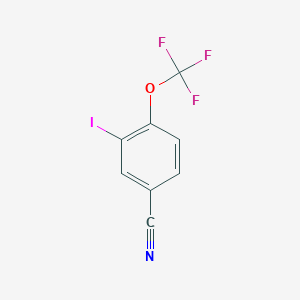
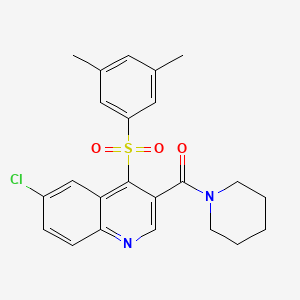
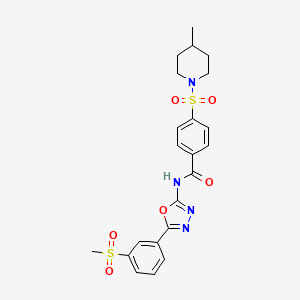
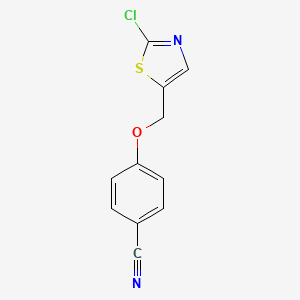
![N-(2,3-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2519292.png)
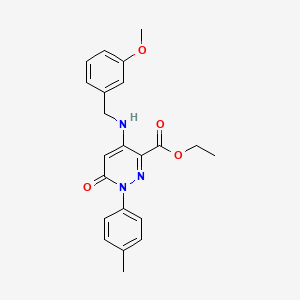
![4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2519295.png)

